5-Hydroxyisoindoline-1,3-dione belongs to a class of compounds known as hydantoins. Hydantoins possess a five-membered ring structure with two carbonyl groups (C=O) and a nitrogen atom. The presence of the hydroxyl group (OH) on the fifth carbon position further modifies the chemical properties of 5-Hydroxyisoindoline-1,3-dione. Understanding these properties is crucial for researchers to explore potential applications [].
Several chemical suppliers offer 5-Hydroxyisoindoline-1,3-dione, indicating its potential use in various research fields [, , ].
A search for scientific publications specifically focusing on 5-Hydroxyisoindoline-1,3-dione yielded few results. This suggests the research on this compound might be in its early stages or not yet widely published.
Given the limited information on specific research applications, here are some potential areas where 5-Hydroxyisoindoline-1,3-dione could be investigated:
Due to the presence of the hydantoin ring structure, 5-Hydroxyisoindoline-1,3-dione might be explored for its potential biological activity. Many hydantoin derivatives possess various medicinal properties, including anticonvulsant, anti-tumor, and antibiotic effects [].
The unique structure of 5-Hydroxyisoindoline-1,3-dione could be of interest for synthetic organic chemists. Researchers might explore its reactivity and use it as a building block for the synthesis of more complex molecules.
The properties of 5-Hydroxyisoindoline-1,3-dione, such as its ring structure and functional groups, could be of interest for material scientists. They might investigate its potential applications in polymers or other materials.
5-Hydroxyisoindoline-1,3-dione is a chemical compound characterized by its unique structure, which consists of an isoindoline core with a hydroxyl group and a dione functional group. Its molecular formula is and it has a molecular weight of approximately 163.13 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry and organic synthesis .
The chemical reactivity of 5-Hydroxyisoindoline-1,3-dione primarily involves nucleophilic substitutions and condensation reactions. Notably, it can participate in the formation of various derivatives through reactions with amines or other nucleophiles. For example, it can react with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine to yield more complex isoindoline derivatives .
Research indicates that 5-Hydroxyisoindoline-1,3-dione exhibits significant biological activity, particularly as a potential ligand for dopamine receptors. Studies have shown that derivatives of isoindoline compounds can interact with the human dopamine receptor D2, suggesting implications in treating conditions such as Parkinson's disease . Furthermore, some studies have indicated its potential anti-Alzheimer effects through inhibition of acetylcholinesterase activity .
Several synthesis methods for 5-Hydroxyisoindoline-1,3-dione have been documented:
5-Hydroxyisoindoline-1,3-dione has several notable applications:
Studies involving 5-Hydroxyisoindoline-1,3-dione focus on its interaction with biological receptors and enzymes. In silico docking studies have been employed to predict binding affinities to dopamine receptors, revealing its potential as a therapeutic agent for neurological disorders . Additionally, investigations into its inhibitory effects on acetylcholinesterase highlight its relevance in Alzheimer’s research .
5-Hydroxyisoindoline-1,3-dione shares structural similarities with several other compounds in the isoindoline family. Here are some comparable compounds:
Compound Name | Similarity | Key Features |
---|---|---|
6-Hydroxy-2-methylisoindolin-1-one | 0.93 | Contains a hydroxyl group at the 6-position |
4-Hydroxy-2,3-dihydroisoindol-1-one | 0.93 | Exhibits different saturation at the isoindole ring |
7-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | 0.89 | Isoquinoline derivative with hydroxyl substitution |
5-Methoxyisoindoline-1,3-dione | 0.93 | Methoxy group substitution at the 5-position |
These compounds are unique due to their distinct functional groups and positions on the isoindoline framework, which influence their biological activities and chemical properties.